

Application Notes and Protocols for Assessing Fezolinetant in Diverse Patient Populations

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Compound of Interest

Compound Name: **Fezolinetant**
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These application notes provide a comprehensive guide to designing and implementing clinical trials to evaluate the efficacy and safety of **fezolinetant**, a selective neurokinin-3 (NK3) receptor antagonist, for the treatment of vasomotor symptoms (VMS) associated with menopause.^{[1][2][3]} The protocols are based on the successful design of the pivotal Phase 3 clinical trial program for **fezolinetant** (SKYLIGHT trials).^{[4][5][6][7][8][9][10][11]}

Introduction

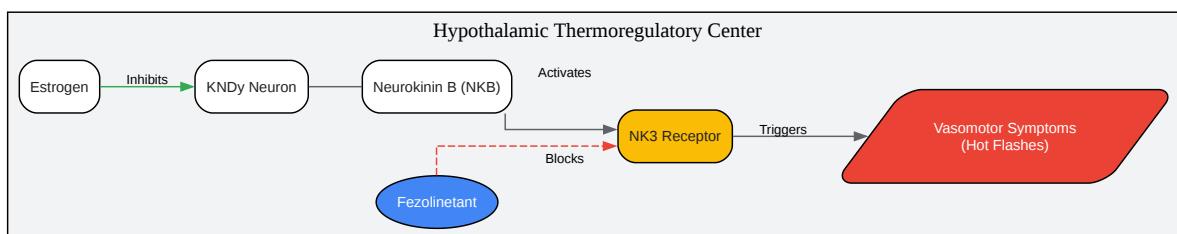
Vasomotor symptoms, commonly known as hot flashes and night sweats, are hallmark symptoms of menopause, affecting up to 80% of women.^{[4][12]} These symptoms can significantly impact a woman's quality of life, affecting sleep, mood, and overall well-being.^{[12][13]} **Fezolinetant** is a non-hormonal treatment that works by blocking the neurokinin B (NKB) signaling pathway in the hypothalamus, a key area of the brain for regulating body temperature.^{[1][2][4]} During menopause, decreased estrogen levels lead to an overactivity of this pathway, causing the bothersome vasomotor symptoms.^{[4][14]} By antagonizing the NK3 receptor, **fezolinetant** helps to restore normal thermoregulation.^{[1][4]}

Given the global prevalence of menopausal VMS and the known variations in symptom experience across different racial and ethnic groups, it is crucial to design clinical trials that

assess the efficacy and safety of new treatments like **fezolinetant** in diverse patient populations.[15][16]

Signaling Pathway of Fezolinetant

The following diagram illustrates the mechanism of action of **fezolinetant** in the hypothalamic thermoregulatory center.



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Caption: Mechanism of action of **fezolinetant** in menopausal VMS.

Experimental Protocols

This section outlines a detailed protocol for a Phase 3 clinical trial to assess the efficacy and safety of **fezolinetant** in a diverse population, based on the SKYLIGHT trial designs.[5][6][17][18][19][20]

Study Design

A randomized, double-blind, placebo-controlled, multicenter study is recommended.[5][17][21][22]

- Phase 1 (12 weeks): Participants are randomized in a 1:1:1 ratio to receive once-daily oral **fezolinetant** (30 mg), **fezolinetant** (45 mg), or placebo.[5][19]

- Phase 2 (40-week extension): Participants who complete the initial 12-week phase can enter an active treatment extension. Those initially on **fezolinetant** continue their assigned dose, while those on placebo are re-randomized to one of the **fezolinetant** doses.[5][6][19]

Patient Population

To ensure a diverse and representative sample, the following inclusion and exclusion criteria should be applied:

Inclusion Criteria:

- Women aged 40-65 years.[5]
- Confirmed postmenopausal status.[23]
- Experiencing an average of seven or more moderate-to-severe hot flashes per day.[5][18]
- Willingness to provide informed consent and comply with study procedures.

Exclusion Criteria:

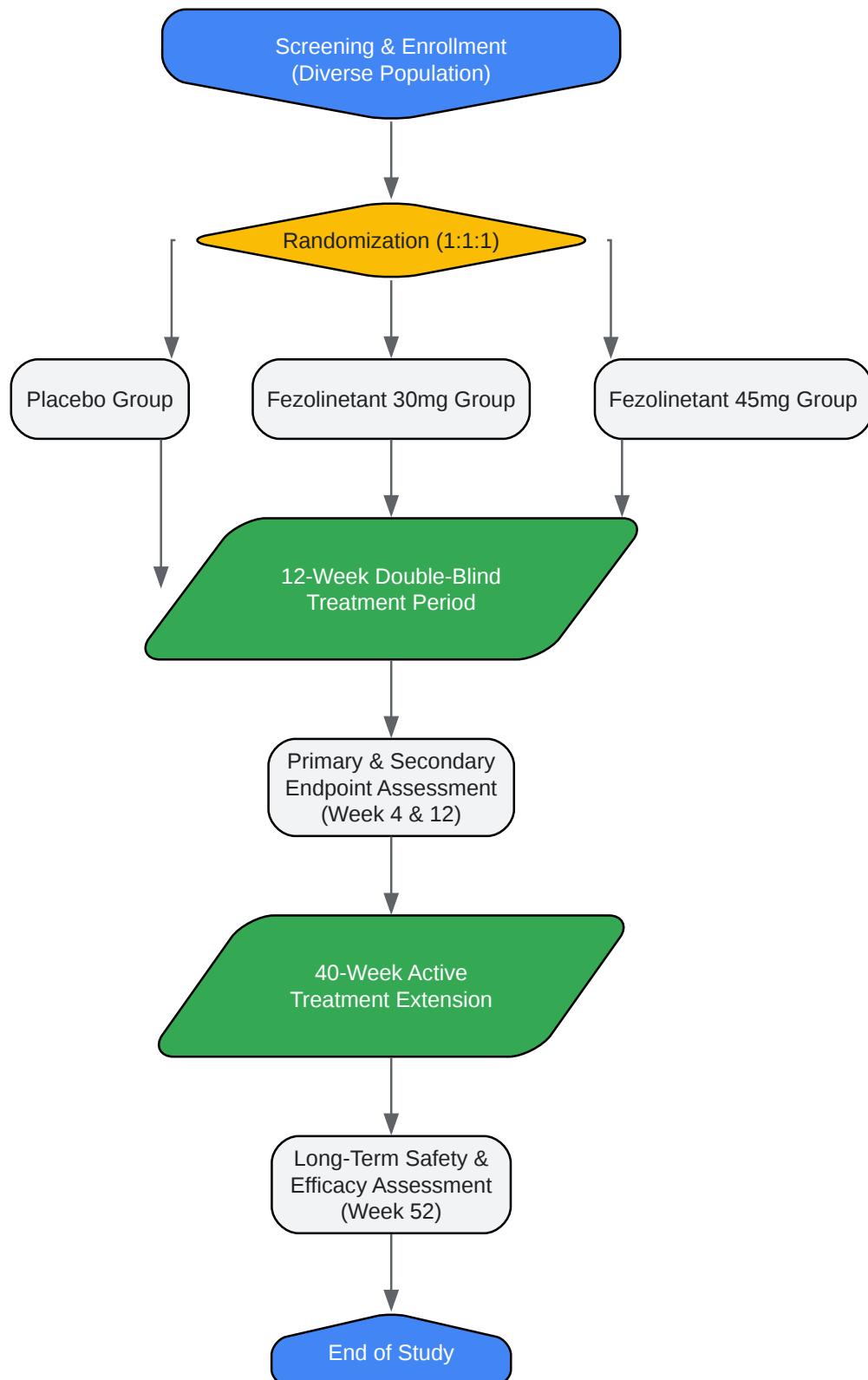
- Use of hormone therapy or other medications that could affect VMS within a specified washout period.
- History of conditions that would contraindicate the use of the study drug.
- Participation in another clinical trial within a specified period.

Diversity Recruitment Strategy:

- Establish trial sites in geographic locations with diverse populations.
- Engage with community leaders and healthcare providers in underrepresented communities.
- Provide study materials in multiple languages.
- Ensure the clinical trial staff is diverse and culturally competent.

Experimental Workflow

The following diagram outlines the logical flow of the clinical trial.



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Caption: Clinical trial workflow for assessing **fezolinetant**.

Outcome Measures

Primary Efficacy Endpoints:[2][18]

- Mean change from baseline in the frequency of moderate-to-severe VMS at week 4 and week 12.
- Mean change from baseline in the severity of moderate-to-severe VMS at week 4 and week 12.

Secondary Efficacy Endpoints:

- Patient-reported outcomes on quality of life, sleep disturbance, and mood.[24]

Safety Endpoints:[17][18]

- Incidence of treatment-emergent adverse events (TEAEs).[22]
- Assessment of endometrial health through transvaginal ultrasound and endometrial biopsy as needed.[17]
- Monitoring of liver function tests.[16]

Data Presentation

The following tables summarize key efficacy and safety data from the SKYLIGHT clinical trial program, demonstrating the assessment of **fezolinetant** in a diverse population.

Table 1: Baseline Demographics of a Representative Diverse Population (Pooled SKYLIGHT 1 & 2 Data)

Characteristic	Placebo (n=611)	Fezolinetant 30 mg (n=611)	Fezolinetant 45 mg (n=609)
Race			
White	~80%	~80%	~80%
Black or African American	15-20%	15-20%	15-20%
Asian	<5%	<5%	<5%
Other	<5%	<5%	<5%
Ethnicity			
Hispanic or Latino	Variable	Variable	Variable
Not Hispanic or Latino	Variable	Variable	Variable
Age (years), mean (SD)	54.2 (4.7)	54.4 (4.8)	54.3 (4.8)
BMI (kg/m ²), mean (SD)	29.1 (5.6)	29.3 (5.8)	29.2 (5.7)
Data are approximate based on published literature.[2][25]			

Table 2: Efficacy of Fezolinetant in Reducing VMS Frequency at Week 12 (SKYLIGHT 1)

Treatment Group	Mean Change from Baseline (LSM)	Placebo-Adjusted Difference (95% CI)	P-value
Placebo	-6.86	-	-
Fezolinetant 30 mg	-9.25	-2.39 (-3.30, -1.48)	<0.001
Fezolinetant 45 mg	-9.41	-2.55 (-3.46, -1.64)	<0.001

LSM: Least Squares

Mean; CI: Confidence

Interval.[8]

Table 3: Efficacy of Fezolinetant in Reducing VMS Severity at Week 12 (SKYLIGHT 1)

Treatment Group	Mean Change from Baseline (LSM)	Placebo-Adjusted Difference (95% CI)	P-value
Placebo	-0.99	-	-
Fezolinetant 30 mg	-1.23	-0.24 (-0.39, -0.09)	0.002
Fezolinetant 45 mg	-1.19	-0.20 (-0.35, -0.05)	0.007

LSM: Least Squares

Mean; CI: Confidence

Interval.[5][8]

Table 4: Efficacy Analysis by Race (Pooled SKYLIGHT 1 & 2 Data)

A pooled analysis of the SKYLIGHT 1 and 2 trials demonstrated that **fezolinetant** was effective in reducing the frequency and severity of VMS across different racial groups.[25] Notably, Black participants showed a numerically greater reduction in VMS frequency with **fezolinetant** compared to White participants.[25]

Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs) over 52 Weeks (SKYLIGHT 4)

Adverse Event	Placebo (n=610)	Fezolinetant 30 mg (n=611)	Fezolinetant 45 mg (n=609)
Any TEAE	64.1%	67.9%	63.9%
Headache	7.4%	5.2%	6.4%
COVID-19	12.8%	13.3%	13.3%
Fatigue	N/A	5.8%	N/A
Nasopharyngitis	4.9%	N/A	N/A
Serious TEAEs	3.5%	4.4%	<2%

Data from the 52-week SKYLIGHT 4 safety study.[11][22][26][27] Percentages for some specific AEs are from different reports and may not be directly comparable across all events.

Conclusion

The clinical trial design outlined in these application notes, based on the robust SKYLIGHT program, provides a comprehensive framework for assessing the efficacy and safety of **fezolinetant** in diverse patient populations. The data consistently demonstrate that **fezolinetant** is an effective and well-tolerated non-hormonal treatment for moderate-to-severe VMS associated with menopause across various demographic subgroups.[25][28] Future research should continue to focus on enrolling diverse populations to further characterize the benefit of **fezolinetant** for all women experiencing bothersome menopausal symptoms.[28][29]

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